4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid
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Overview
Description
4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C18H18N2O4 and a molecular weight of 326.35 g/mol This compound is characterized by its complex structure, which includes an anilino group, a carbonyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with methyl isocyanate to form N-methylaniline.
Coupling Reaction: N-methylaniline is then reacted with 3-nitrobenzoyl chloride to form 3-[(Methylanilino)carbonyl]aniline.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Final Coupling: The resulting compound is then coupled with succinic anhydride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-{3-[(Anilino)carbonyl]anilino}-4-oxobutanoic acid: This compound lacks the methyl group on the anilino moiety, which can affect its chemical reactivity and biological activity.
4-{3-[(Methylanilino)carbonyl]anilino}-4-oxopentanoic acid: This compound has an additional carbon in the butanoic acid chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[3-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20(15-8-3-2-4-9-15)18(24)13-6-5-7-14(12-13)19-16(21)10-11-17(22)23/h2-9,12H,10-11H2,1H3,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCFIVYYVAMNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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